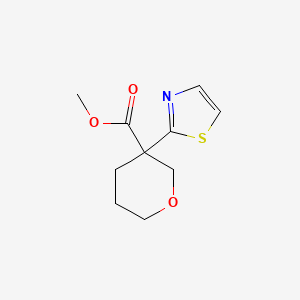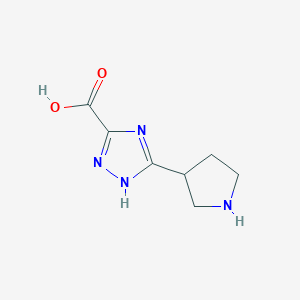
3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole core substituted with amino, chloro, and methylphenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The chloro and amino groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the amino group can be introduced using amination reactions with reagents like ammonia or amines.
Phenoxy Group Introduction: The phenoxy group can be introduced through nucleophilic aromatic substitution, where a phenol derivative reacts with the indole core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus pentachloride, ammonia, amines, phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-chloro-2,3-dihydro-1H-indol-2-one: Lacks the phenoxy group, which may affect its chemical and biological properties.
5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one: Lacks the amino group, which may influence its reactivity and interactions.
3-amino-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one: Lacks the chloro group, potentially altering its chemical behavior and biological activity.
Uniqueness
3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one is unique due to the presence of all three substituents (amino, chloro, and phenoxy groups) on the indole core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
3-amino-5-chloro-6-(2-methylphenoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13ClN2O2/c1-8-4-2-3-5-12(8)20-13-7-11-9(6-10(13)16)14(17)15(19)18-11/h2-7,14H,17H2,1H3,(H,18,19) |
InChI Key |
QFIJSPDDQIZDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C3C(C(=O)NC3=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


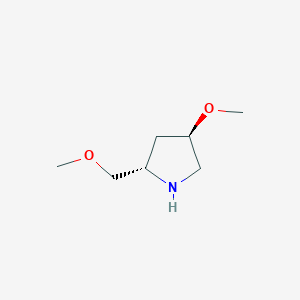
![5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid](/img/structure/B13214484.png)
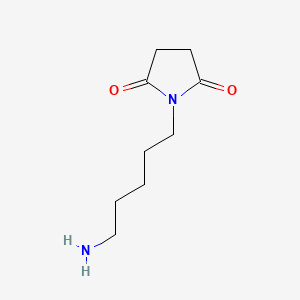

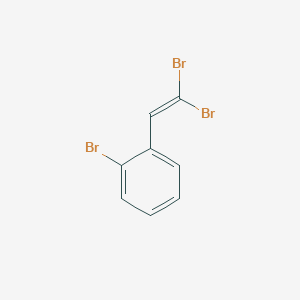
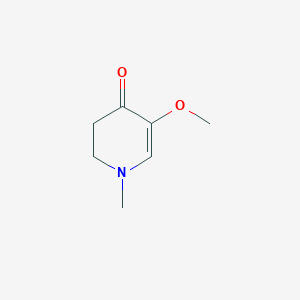
![tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13214508.png)
![2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13214515.png)
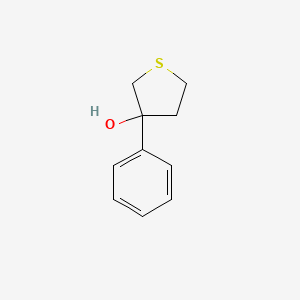
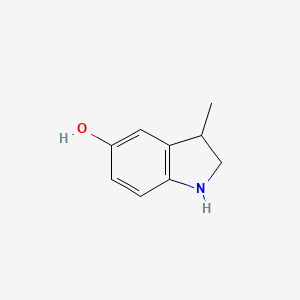
![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide](/img/structure/B13214541.png)
![9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one](/img/structure/B13214552.png)
